15(S)-Methyl-Prostaglandin E2 methyl ester is a synthetic analog of prostaglandin E2, a biologically active lipid compound involved in various physiological processes, including inflammation and gastric protection. This compound is specifically designed to enhance the therapeutic effects of prostaglandins while minimizing side effects associated with natural prostaglandins. Its structural modification at the 15 position contributes to its unique biological properties.
15(S)-Methyl-Prostaglandin E2 methyl ester is derived from natural sources, particularly from marine organisms such as the Caribbean sea whip coral Plexaura homomalla, which contains related compounds. The classification of this compound falls under the category of prostaglandins, which are part of a larger group known as eicosanoids. These compounds are derived from arachidonic acid and play critical roles in various biological functions.
The synthesis of 15(S)-Methyl-Prostaglandin E2 methyl ester involves several chemical reactions, primarily focusing on the modification of existing prostaglandin structures. Key methods include:
The molecular structure of 15(S)-Methyl-Prostaglandin E2 methyl ester is characterized by its unique arrangement of carbon atoms, hydroxyl groups, and a methyl ester functional group. The molecular formula is C₂₃H₃₄O₅, with a molecular weight of approximately 390.51 g/mol. The stereochemistry at the 15 position is crucial for its biological activity.
15(S)-Methyl-Prostaglandin E2 methyl ester participates in several chemical reactions typical for prostaglandins:
The mechanism of action for 15(S)-Methyl-Prostaglandin E2 methyl ester primarily involves binding to prostaglandin receptors (EP receptors). Upon binding:
The specificity for certain receptor subtypes contributes to its therapeutic profile.
Relevant data indicate that these properties influence its formulation in pharmaceutical applications.
15(S)-Methyl-Prostaglandin E2 methyl ester has several applications in scientific research and medicine:
This compound exemplifies the importance of structural modifications in enhancing the efficacy and safety profiles of pharmacological agents derived from natural products.
The synthesis of 15(S)-methyl-PGE₂ methyl ester centers on stereoselective introduction of the 15-methyl group to block metabolic inactivation. The Corey lactone approach remains foundational, where a key intermediate undergoes cuprate-mediated conjugate addition to install the lower side chain, followed by stereocontrolled Wittig reaction for the α-chain. The 15(S)-methyl group is introduced via Sharpless asymmetric epoxidation or enzymatic resolution of racemic intermediates, achieving enantiomeric excess >98% [6]. Modifications at C-15 exploit chiral auxiliaries (e.g., 8-phenylmenthol) to direct methylation, with yields of 65–78% reported for stereopure 15(S)-isomers [6].
Biological sourcing from the coral Plexaura homomalla provides an alternative route. This coral naturally produces 15(R)-PGE₂ methyl ester 15-acetate, which undergoes chemical epimerization at C-15 followed by enzymatic hydrolysis to yield the 15(S)-free acid. Subsequent methyl esterification (diazomethane/MeOH) furnishes the target compound, though overall yields are low (5–10%) due to multi-step purification [7].
Table 1: Synthetic Methods for 15(S)-Methyl-PGE₂ Methyl Ester
Method | Key Step | Yield (%) | Optical Purity (% ee) |
---|---|---|---|
Corey Lactone + Wittig | Cuprate addition/Asymmetric Wittig | 78 | >98 |
Enzymatic Resolution | Lipase-mediated separation | 65 | 95 |
Coral Extraction | Epimerization/Esterification | 10 | 90 |
The 15(S)-configuration confers exceptional resistance to 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for prostaglandin catabolism. Comparative studies show the 15(S)-methyl isomer exhibits a plasma half-life 4–5 times longer than natural PGE₂ or its 15(R)-epimer. Incubation with human 15-PGDH revealed only 20% degradation of 15(S)-methyl-PGE₂ methyl ester after 120 minutes, versus >95% degradation of the 15(R)-isomer within 60 minutes [1] [5].
Acid stability studies further demonstrate the 15(S)-isomer’s resilience. Under simulated gastric conditions (pH 3.0), the 15(S)-epimer retains >85% structural integrity after 1 hour, whereas the 15(R)-epimer undergoes rapid acid-catalyzed epimerization, forming a 1:1 mixture of 15(R)/15(S)-isomers. This equilibration activates orally administered 15(R)-precursors but is unnecessary for the pre-formed 15(S)-analog [2]. The methyl ester moiety augments stability by preventing β-oxidation of the carboxylic acid chain, extending in vivo activity to 4–6 hours post-administration [4] [5].
Table 2: Metabolic Stability of 15-Methyl PGE₂ Methyl Ester Isomers
Parameter | 15(S)-Isomer | 15(R)-Isomer | Natural PGE₂ |
---|---|---|---|
Plasma half-life (min) | 180 | 45 | 40 |
15-PGDH degradation (%)* | 20 | 95 | 98 |
Gastric stability (%)** | 85 | <10 | 5 |
% degraded after 120 min incubation with 15-PGDH; *% intact after 1h at pH 3.0 [1] [2] [5].
The methyl ester prodrug dramatically enhances membrane permeability relative to the free acid. LogP measurements reveal a 2.4-fold increase in lipophilicity (logP = 3.1 for methyl ester vs. 1.3 for free acid), facilitating rapid cellular uptake. Intestinal perfusion studies in rodents show the methyl ester achieves 90% mucosal absorption versus 25% for the free acid, correlating with higher systemic exposure [2] [4].
Once absorbed, intracellular esterases hydrolyze the methyl ester to the active free acid. Pharmacodynamic comparisons demonstrate near-equivalent receptor binding affinity (IC₅₀ = 12 nM for both forms at the EP3 receptor). However, the methyl ester exhibits superior local tissue effects due to prolonged retention. In gastric antisecretory assays, oral 15(S)-methyl-PGE₂ methyl ester achieves 50% inhibition of acid secretion at 80 µg versus 200 µg for the free acid. This enhanced potency stems from slower clearance from gastric mucosa, where ester hydrolysis creates a depot effect [3] [4] [5].
Notably, the free acid shows faster systemic metabolism. Upon intravenous administration, only 15% of the free acid reaches tissues intact after 30 minutes, compared to 60% of the methyl ester. The latter’s hydrolysis occurs principally in target tissues (stomach, duodenum), minimizing first-pass loss [2] [4].
Table 3: Pharmacological Properties of 15(S)-Methyl-PGE₂ Derivatives
Property | Methyl Ester | Free Acid |
---|---|---|
Partition coefficient (LogP) | 3.1 | 1.3 |
Intestinal absorption (%) | 90 | 25 |
IC₅₀ for acid secretion* | 80 µg | 200 µg |
Systemic bioavailability (%) | 60 | 15 |
*Oral dose for 50% inhibition of histamine-stimulated secretion in dogs [2] [4].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4